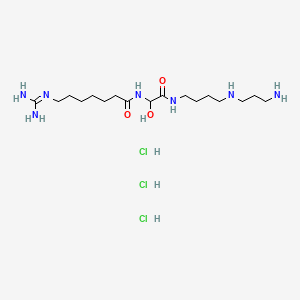
Gusperimus trihydrochloride
概要
説明
Gusperimus trihydrochloride is an immunosuppressive drug derived from the naturally occurring antitumor antibiotic spergualin. It is primarily used to inhibit the interleukin-2-stimulated maturation of T cells, which plays a crucial role in the immune response. This compound has shown potential in treating various hyperreactive inflammatory diseases, including autoimmune disorders and conditions requiring immunosuppression .
科学的研究の応用
Gusperimus trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on immunosuppressive activity.
Biology: Investigated for its role in modulating immune responses, particularly in T cell maturation and function.
Medicine: Explored for its therapeutic potential in treating autoimmune diseases, such as rheumatoid arthritis, lupus erythematosus, and multiple sclerosis. It is also studied for its efficacy in preventing transplant rejection and treating graft-versus-host disease.
Industry: Utilized in the development of new immunosuppressive therapies and as a reference compound in pharmaceutical research
作用機序
Gusperimus trihydrochloride exerts its effects by inhibiting the interleukin-2-stimulated maturation of T cells. This inhibition occurs at the S and G2/M phases of the cell cycle, preventing the polarization of T cells into interferon-gamma-secreting Th1 effector T cells. The compound targets the heat shock protein 70 (HSP70) pathway, disrupting the normal function of this protein and leading to the suppression of immune responses .
Similar Compounds:
Spergualin: The parent compound from which this compound is derived. It shares similar immunosuppressive properties but with different pharmacokinetic profiles.
Dibutylhexamethylenediamine: Another immunosuppressive agent with a different mechanism of action.
Acetyl hexapeptide-3: A peptide with immunomodulatory effects, used in various therapeutic applications.
Uniqueness of this compound: this compound is unique due to its specific inhibition of T cell maturation and its ability to modulate the HSP70 pathway. This targeted action makes it particularly effective in treating conditions where immune suppression is required, offering advantages over other immunosuppressive agents with broader or less specific mechanisms of action .
Safety and Hazards
将来の方向性
Gusperimus trihydrochloride has been proposed to benefit patients with the neurological disease amyotrophic lateral sclerosis (ALS or Lou Gehrig’s disease) . It may also be of use in more common diseases and conditions such as rheumatoid arthritis, Crohn’s disease, lupus erythematosus, and the prevention and therapy of transplant rejection or graft-versus-host disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gusperimus trihydrochloride involves multiple steps, starting from the precursor spergualin. The process includes the introduction of specific functional groups to enhance its immunosuppressive properties. Key steps involve the reaction of spergualin with hydrochloric acid to form the trihydrochloride salt, ensuring stability and solubility.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving stringent reaction conditions and purification steps to meet pharmaceutical standards. The final product is typically obtained as a crystalline powder, suitable for formulation into injectable solutions .
化学反応の分析
Types of Reactions: Gusperimus trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, enhancing its efficacy or stability.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions typically result in modified gusperimus derivatives with potentially enhanced or altered biological activity .
特性
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84937-45-1 (Parent) | |
| Record name | Gusperimus trihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048761 | |
| Record name | Gusperimus trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85468-01-5 | |
| Record name | Gusperimus trihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gusperimus trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUSPERIMUS TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZS4144IO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)
![3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide](/img/structure/B1672360.png)
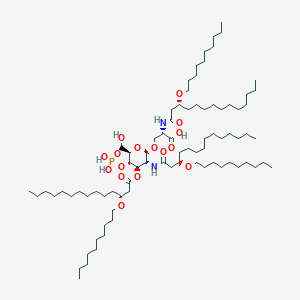
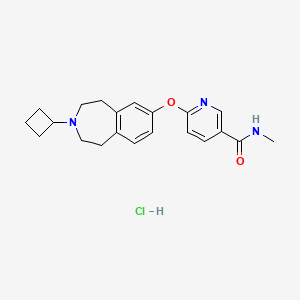
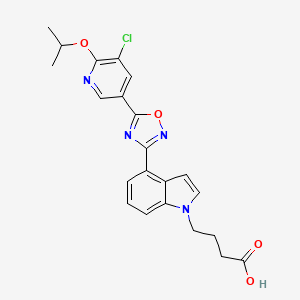
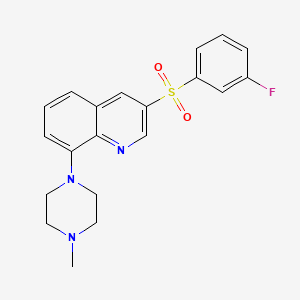
![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)
![3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea](/img/structure/B1672373.png)
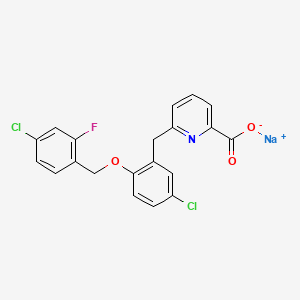
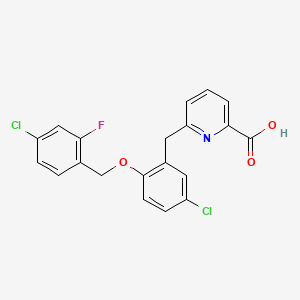
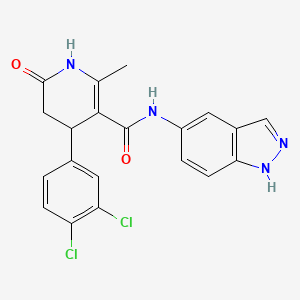
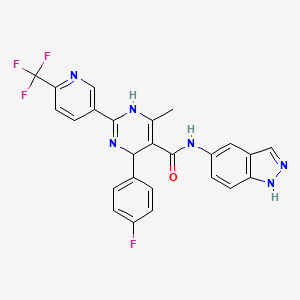

![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)